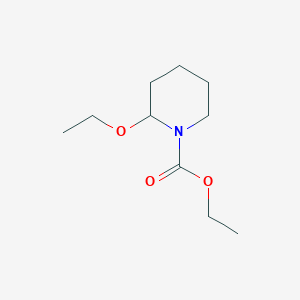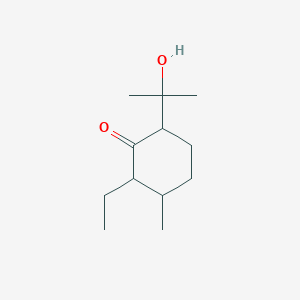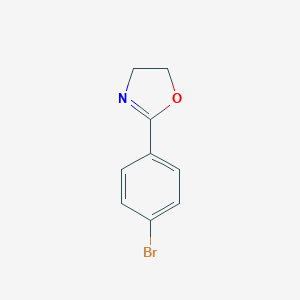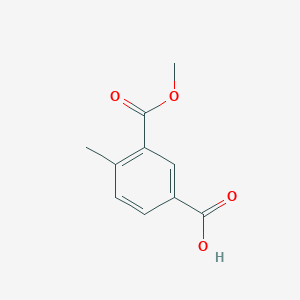
丙氨酸,N,N-双(羧甲基)-,钠盐(1:3)
描述
科学研究应用
- Trisodium dicarboxymethyl alaninate (MGDA-Na3) serves as an eco-friendly chelating agent in personal care formulations. It forms water-soluble complexes with polyvalent metal ions (e.g., iron, manganese, copper), effectively binding them and preventing their negative impact on the final product .
- MGDA-Na3 is used as a stabilizer in sodium perborate and sodium percarbonate-based detergents. Its ability to form stable complexes with metal ions contributes to efficient cleaning and stain removal .
- In water treatment, trisodium dicarboxymethyl alaninate helps prevent scale formation by sequestering calcium (Ca2+) and magnesium (Mg2+) ions. It improves the performance of detergents and reduces the risk of scaling in appliances and pipelines .
- MGDA-Na3 can be used as a chelating agent in agricultural applications. It enhances nutrient availability by chelating metal ions in soil, promoting plant growth and nutrient uptake. Additionally, it aids in the remediation of contaminated soils by facilitating metal removal .
- Trisodium dicarboxymethyl alaninate is employed in hydrometallurgical processes for metal extraction and recovery. It forms stable complexes with metal ions, allowing efficient separation and purification of valuable metals from ores and industrial waste streams .
- Researchers have explored MGDA-Na3 as a component in electrolyte solutions for batteries. Its ability to complex with metal ions may contribute to improved battery performance and stability .
Chelating Agent in Personal Care Products
Industrial Cleaning and Detergents
Water Treatment and Scale Inhibition
Agriculture and Soil Remediation
Metal Extraction and Recovery
Electrolyte Solutions for Batteries
作用机制
Trisodium dicarboxymethyl alaninate, also known as Trisodium N-(1-Carboxylatoethyl)iminodiacetate, Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3), or Trisodium 2-Methylnitrilotriacetate, is a complexing agent with a wide range of applications .
Target of Action
The primary targets of trisodium dicarboxymethyl alaninate are polyvalent metal ions, such as calcium, magnesium, lead, copper, zinc, cadmium, mercury, and manganese . These metal ions often have negative influences on various formulations, and the compound’s ability to bind these ions efficiently makes it a valuable component in many applications .
Mode of Action
Trisodium dicarboxymethyl alaninate acts as a chelating agent, forming stable 1:1 chelate complexes with polyvalent metal ions . This interaction reduces the concentration of free metal ions, thereby inactivating their negative influences on the final formulation .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathways involving metal ions. By forming water-soluble complexes with these ions, it prevents the typical reactions of the metal ion, such as the manganese-, iron-, or copper-catalyzed decomposition of peroxidic bleaches .
Result of Action
The formation of chelates reduces the concentration of free metal ions to such an extent that the solubility products of many sparingly soluble metal salts are no longer exceeded . This results in the salts no longer precipitating or may even redissolve . The high stability of the complexes prevents the typical reactions of the metal ion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of trisodium dicarboxymethyl alaninate. It is highly stable over a wide pH range, making it suitable for use in various environments . It is very hygroscopic and must be stored moisture-free . Its action can also be influenced by the presence of other substances in the environment, such as other chelating agents .
属性
IUPAC Name |
trisodium;2-[bis(carboxylatomethyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6.3Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOTVSOGTVKXEL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNa3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044555 | |
| Record name | N,N-Bis(carboxymethyl)alanine trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
164462-16-2 | |
| Record name | Trisodium dicarboxymethyl alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164462162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Bis(carboxymethyl)alanine trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRISODIUM DICARBOXYMETHYL ALANINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/784K2O81WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions that Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) is a complexing compound used in PCB production. Why are complexing compounds a concern in wastewater treatment?
A1: Complexing compounds, also known as chelating agents, can bind strongly to metal ions like copper, nickel, and tin. While this property is useful in PCB production, it poses a challenge for wastewater treatment. Traditional precipitation methods, which rely on forming insoluble metal hydroxides, become less effective in the presence of these complexes. The complexed metal ions remain dissolved in the wastewater, hindering their removal and posing environmental risks [].
Q2: How does the use of sodium trithiocarbonate (Na2CS3) address the challenges posed by complexing compounds like Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)?
A2: Sodium trithiocarbonate (Na2CS3) offers a more effective alternative to precipitate metals, even in the presence of complexing agents like Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) []. Instead of relying on hydroxide formation, Na2CS3 reacts with metal ions to form highly insoluble metal sulfides. These sulfides precipitate out of the solution, allowing for efficient removal of the metals, regardless of the presence of complexing agents. The study demonstrated that Na2CS3 successfully removed copper, nickel, and tin from both model wastewater containing Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) and real industrial wastewater from PCB production [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)


![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)